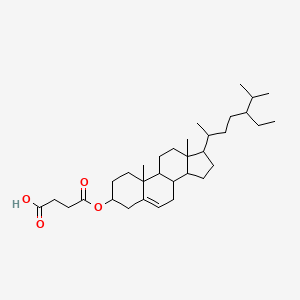
beta-Sitosterol hydrogen succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Sitosterol hydrogen succinate: is a derivative of beta-sitosterol, a phytosterol commonly found in plants. Beta-sitosterol is structurally similar to cholesterol and is known for its cholesterol-lowering properties. The hydrogen succinate derivative is synthesized to enhance the solubility and bioavailability of beta-sitosterol, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-sitosterol hydrogen succinate typically involves the esterification of beta-sitosterol with succinic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Beta-sitosterol hydrogen succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form beta-sitosterol succinate oxide.
Reduction: Reduction reactions can convert it back to beta-sitosterol.
Substitution: It can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Beta-sitosterol succinate oxide.
Reduction: Beta-sitosterol.
Substitution: Various beta-sitosterol derivatives.
Scientific Research Applications
Chemistry: Beta-sitosterol hydrogen succinate is used as a precursor in the synthesis of other bioactive compounds. It is also used in the study of sterol metabolism and its effects on cell membranes.
Biology: In biological research, this compound is used to study its effects on cholesterol metabolism and its potential as a therapeutic agent for hypercholesterolemia.
Medicine: this compound has been investigated for its potential in treating conditions such as benign prostatic hyperplasia, hypercholesterolemia, and inflammation. It is also being studied for its anticancer properties.
Industry: In the food industry, this compound is used as a functional ingredient in cholesterol-lowering products. It is also used in the formulation of dietary supplements and nutraceuticals.
Mechanism of Action
Beta-sitosterol hydrogen succinate exerts its effects by competing with cholesterol for absorption in the intestines, thereby reducing the overall absorption of cholesterol. It also promotes the excretion of cholesterol from the body. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism, and modulates pathways related to lipid homeostasis and inflammation.
Comparison with Similar Compounds
Campesterol: Another phytosterol with cholesterol-lowering properties.
Stigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
Ergosterol: A sterol found in fungi with similar structural properties.
Uniqueness: Beta-sitosterol hydrogen succinate is unique due to its enhanced solubility and bioavailability compared to other phytosterols. This makes it more effective in therapeutic applications and as a functional ingredient in various products.
Properties
CAS No. |
81125-67-9 |
|---|---|
Molecular Formula |
C33H54O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
4-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C33H54O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h10,21-23,25-29H,7-9,11-20H2,1-6H3,(H,34,35) |
InChI Key |
QTSGGWZGUWTEOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















